molecular formula C9H5Cl3N2O2S B4798569 1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole

1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole

Cat. No.: B4798569
M. Wt: 311.6 g/mol
InChI Key: XTQRNQLOCHQBBW-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorobenzenesulfonyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4,5-trichlorobenzenesulfonyl group

Preparation Methods

The synthesis of 1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with pyrazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2,4,5-Trichlorobenzenesulfonyl chloride and pyrazole.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4,5-Trichlorobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common reagents include nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and the formation of different products.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base, resulting in the formation of the corresponding sulfonic acid.

Scientific Research Applications

1-(2,4,5-Trichlorobenzenesulfonyl)-1H-pyrazole has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(2,4,5-Trichlorobenzenesulfonyl)-1H-pyrazole can be compared with other sulfonyl-substituted pyrazoles and related compounds:

    2,4,5-Trichlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    Sulfonyl-substituted Pyrazoles: Other pyrazoles substituted with different sulfonyl groups may exhibit similar reactivity but differ in their specific applications and biological activities.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O2S/c10-6-4-8(12)9(5-7(6)11)17(15,16)14-3-1-2-13-14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQRNQLOCHQBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole
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1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole
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1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole
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1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole
Reactant of Route 6
1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole

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